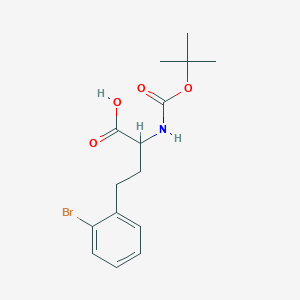
(R)-4-(2-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to form the Boc-protected amino group.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety is introduced through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions to yield the free amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the butanoic acid moiety.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Deprotected Amino Acid: The free amino acid after removal of the Boc group.
Oxidized and Reduced Derivatives: Products resulting from oxidation or reduction of the butanoic acid moiety.
科学的研究の応用
4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the amino and butanoic acid moieties can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure with a chlorine atom instead of bromine.
4-(2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure with a fluorine atom instead of bromine.
4-(2-iodophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.
特性
分子式 |
C15H20BrNO4 |
|---|---|
分子量 |
358.23 g/mol |
IUPAC名 |
4-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
InChIキー |
GVODDCYCKDMAPB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


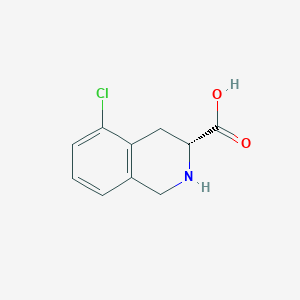
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)

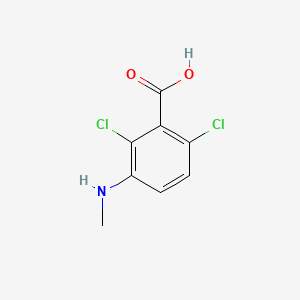
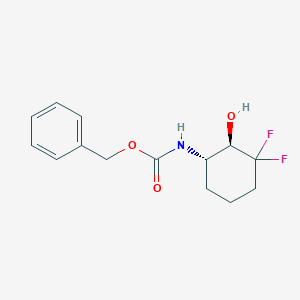
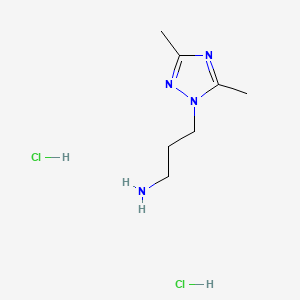

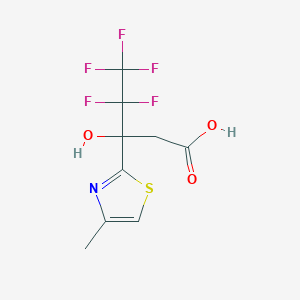
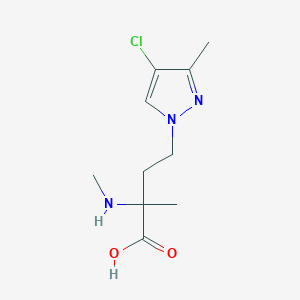
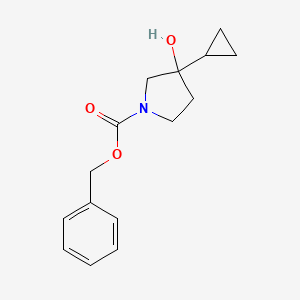

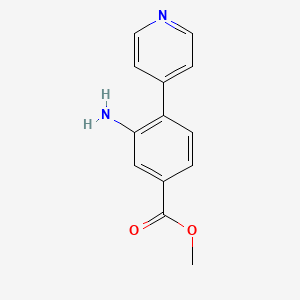
![6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
